1-Hexadecylpyridin-1-ium iodide
Overview
Description
1-Hexadecylpyridin-1-ium iodide is a quaternary ammonium compound with a long alkyl chain attached to a pyridinium ring. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the field of chemistry and biology. It is often used as a surfactant and has shown potential in antimicrobial and anticancer activities .
Mechanism of Action
Target of Action
The primary target of 1-Hexadecylpyridin-1-ium iodide, also known as 1-hexadecylpyridinium iodide, is the lipid membrane of bacterial cells . The compound is a quaternary ammonium surfactant with broad-spectrum antimicrobial activity .
Mode of Action
The compound interacts with its targets by disorganizing the lipid membrane, leading to a complete rupture of the bacterial cell membrane . At low concentrations, it activates intracellular latent ribonucleases of microbes, promoting cell autolysis . At high concentrations, it forms a vesicle-like structure on the bacterial cell surface, leading to leakage of cytoplasmic content .
Biochemical Pathways
The compound affects the integrity of the bacterial cell membrane, disrupting normal cellular functions and leading to cell death . The downstream effects include the leakage of cellular components and the activation of latent ribonucleases, which promote cell autolysis .
Result of Action
The result of the compound’s action is the death of bacterial cells. By disrupting the integrity of the cell membrane, it causes the leakage of cellular components, leading to cell death . It also activates latent ribonucleases, promoting cell autolysis .
Preparation Methods
The synthesis of 1-Hexadecylpyridin-1-ium iodide typically involves the alkylation of pyridine with a long-chain alkyl halide, such as hexadecyl iodide. The reaction is usually carried out in an organic solvent under reflux conditions. The general reaction scheme is as follows:
Pyridine+Hexadecyl Iodide→1-Hexadecylpyridin-1-ium Iodide
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Hexadecylpyridin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions, such as chloride or bromide, to form different salts.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions, although these are less common for this specific compound.
Hydrolysis: Under certain conditions, the compound can hydrolyze, leading to the breakdown of the pyridinium ring.
Common reagents used in these reactions include halides, oxidizing agents, and acids or bases, depending on the desired transformation .
Scientific Research Applications
1-Hexadecylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various organic reactions.
Biology: Exhibits antimicrobial properties, making it useful in studies related to bacterial and fungal infections.
Medicine: Potential anticancer agent due to its ability to disrupt cell membranes and induce apoptosis in cancer cells.
Industry: Employed in the formulation of disinfectants, mouthwashes, and other personal care products.
Comparison with Similar Compounds
1-Hexadecylpyridin-1-ium iodide can be compared with other quaternary ammonium compounds, such as:
Cetylpyridinium Chloride: Similar structure but with a chloride ion instead of iodide. It is widely used in mouthwashes and has strong antimicrobial properties.
Benzalkonium Chloride: Another quaternary ammonium compound with a shorter alkyl chain. It is commonly used as a disinfectant and preservative.
The uniqueness of this compound lies in its specific alkyl chain length and iodide ion, which can influence its solubility, reactivity, and biological activity .
Properties
IUPAC Name |
1-hexadecylpyridin-1-ium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.HI/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVYBYSUVFRMGE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565393 | |
Record name | 1-Hexadecylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2349-55-5 | |
Record name | Cetylpyridinium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002349555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexadecylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CETYLPYRIDINIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25QX3JT22D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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